molecular formula C14H10BrClO2 B1372419 2-[(4-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160250-19-0

2-[(4-Bromobenzyl)oxy]benzoyl chloride

Cat. No.: B1372419
CAS No.: 1160250-19-0
M. Wt: 325.58 g/mol
InChI Key: XWVFEKFBIXAFNM-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Acyl Chlorides

2-[(4-Bromobenzyl)oxy]benzoyl chloride belongs to the class of organic compounds known as acyl chlorides (or acid chlorides). chemguide.co.uk Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine (-Cl) atom. chemguide.co.uk This substitution fundamentally alters the chemical nature of the carbonyl group. The carbon atom of the acyl chloride group (-COCl) is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density. libretexts.org This withdrawal makes the carbonyl carbon significantly electron-deficient and thus a potent electrophile, rendering acyl chlorides highly reactive towards nucleophiles. libretexts.orgfiveable.me

The reactivity of acyl chlorides is among the highest of all carboxylic acid derivatives. chemistrysteps.com They readily undergo nucleophilic acyl substitution reactions with a wide variety of nucleophiles. fiveable.mechemistrysteps.com Common reactions include:

Hydrolysis: A vigorous reaction with water to form the corresponding carboxylic acid. libretexts.orgchemistrysteps.com

Alcoholysis/Phenolysis: Reaction with alcohols or phenols to yield esters. chemistrysteps.comsavemyexams.com

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to produce amides. chemistrysteps.comsavemyexams.com

Due to this high reactivity, acyl chlorides are valuable intermediates for introducing an acyl group into a molecule and are frequently used as starting materials for the synthesis of other carbonyl-containing compounds like esters and amides. fiveable.mesavemyexams.com

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number1160250-19-0 clearsynth.com
Molecular FormulaC₁₄H₁₀BrClO₂ clearsynth.com
Molecular Weight325.58 g/mol clearsynth.com

Significance as a Versatile Synthetic Precursor

The significance of this compound lies in its role as a versatile synthetic precursor, a direct consequence of the reactive acyl chloride group. fiveable.mechemistrysteps.com This functional group allows chemists to readily form new carbon-heteroatom bonds, facilitating the assembly of more complex molecular architectures. The compound serves as a building block for introducing the 2-[(4-Bromobenzyl)oxy]benzoyl moiety into various target molecules.

The primary utility is in forming esters and amides, which are foundational linkages in numerous pharmaceuticals, agrochemicals, and materials. savemyexams.comyoutube.com The reaction with an alcohol or an amine proceeds via a nucleophilic addition-elimination mechanism, where the nucleophile attacks the electrophilic carbonyl carbon, followed by the expulsion of the chloride ion as a good leaving group. libretexts.orgsavemyexams.com This process is often highly efficient and results in good yields of the desired product. nih.gov The versatility of this precursor is highlighted by its ability to react with a broad spectrum of nucleophilic partners.

Table 2: Reactivity Profile and Synthetic Utility
Reactant (Nucleophile)Resulting Functional GroupProduct ClassSignificance
Water (H₂O)Carboxylic Acid (-COOH)Carboxylic AcidsForms the parent acid. libretexts.orgchemistrysteps.com
Alcohol/Phenol (B47542) (R-OH)Ester (-COOR)EstersCommon linkage in pharmaceuticals and polymers. chemistrysteps.comsavemyexams.com
Amine (R-NH₂)Amide (-CONHR)AmidesForms the stable peptide bond backbone in biological systems and synthetic materials. savemyexams.comfishersci.it
Carboxylate (R-COO⁻)Anhydride (-COOCO-R)Acid AnhydridesCreates another reactive acylating agent. chemistrysteps.com

Structural Features Influencing Reactivity in Complex Molecule Assembly

The reactivity of this compound is not solely defined by its acyl chloride group; it is modulated by the interplay of electronic and steric effects from its other structural components. francis-press.comresearchgate.net These features can be dissected to understand their influence on the molecule's behavior in complex synthetic pathways.

The Acyl Chloride Group: As the primary reactive center, its electrophilicity dictates the rate of nucleophilic attack. This group makes the molecule an effective acylating agent. libretexts.orgfiveable.me

The Ortho-Substituent: The bulky 4-bromobenzyl ether group is positioned at the ortho- (or 2-) position relative to the acyl chloride. Substituents at the ortho-position can exert significant steric hindrance, physically impeding the approach of a nucleophile to the carbonyl carbon. nih.govacs.org This steric shielding can decrease the reaction rate, particularly with large or bulky nucleophiles, when compared to an analogous para-substituted isomer. nih.gov

Table 3: Analysis of Structural Features and Their Influence on Reactivity
Structural FeatureInfluence on ReactivityMechanism of Influence
Acyl Chloride (-COCl)High ElectrophilicityThe carbonyl carbon is rendered highly electron-deficient by the adjacent, electronegative O and Cl atoms, promoting nucleophilic attack. libretexts.org
Ortho-Position of SubstituentSteric HindranceThe large group at the 2-position can physically block or slow the approach of nucleophiles to the reactive carbonyl center. nih.govacs.org
4-Bromobenzyl Ether MoietyElectronic & Steric EffectsThe bromine atom modifies the electron density of the system, while the overall size of the group adds to steric bulk and influences molecular conformation. francis-press.comlibretexts.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVFEKFBIXAFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 2 4 Bromobenzyl Oxy Benzoyl Chloride

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-[(4-Bromobenzyl)oxy]benzoyl chloride reveals two primary and logical disconnections that form the basis of its synthesis. The most apparent disconnection is that of the acyl chloride functional group, which leads back to the corresponding carboxylic acid, 2-[(4-bromobenzyl)oxy]benzoic acid. This transformation is a standard and widely practiced conversion in organic chemistry.

The second key disconnection involves the ether linkage. Cleavage of the C-O bond of the benzyl (B1604629) ether can be approached in two ways, retrosynthetically. The most common approach disconnects the ether to reveal 2-hydroxybenzoic acid (salicylic acid) and a suitable 4-bromobenzyl electrophile, such as 4-bromobenzyl bromide. This pathway aligns with the well-established Williamson ether synthesis. An alternative, though less common, disconnection would involve an aryl halide and a benzyl alcohol, which would point towards methodologies like the Ullmann condensation.

These disconnections outline a primary synthetic route commencing with the formation of the benzylic ether via the reaction of 2-hydroxybenzoic acid and a 4-bromobenzyl halide, followed by the conversion of the resulting carboxylic acid to the target acyl chloride.

Classical Synthetic Approaches for Acyl Chloride Formation

Carboxylic Acid Chlorination Strategies: Thionyl Chloride and Oxalyl Chloride Applications

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for the synthesis of acyl chlorides from carboxylic acids due to their efficiency and the convenient removal of byproducts. chemguide.co.uklibretexts.org

Thionyl Chloride: The reaction of 2-[(4-Bromobenzyl)oxy]benzoic acid with thionyl chloride provides the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. chemguide.co.uk The reaction can be performed neat or in an inert solvent such as toluene (B28343) or dichloromethane (B109758). Often, a catalytic amount of N,N-dimethylformamide (DMF) is added to accelerate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent. youtube.com

Oxalyl Chloride: Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for its milder reaction conditions. erowid.org The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. Similar to the thionyl chloride method, a catalytic amount of DMF is often used. The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gaseous and readily removed. erowid.org

ReagentTypical ConditionsByproductsAdvantages
Thionyl Chloride (SOCl₂)Reflux, neat or in inert solvent (e.g., toluene)SO₂, HClReadily available, cost-effective
Oxalyl Chloride ((COCl)₂)Room temperature in inert solvent (e.g., CH₂Cl₂)CO, CO₂, HClMilder conditions, volatile byproducts

Other Established Methods for Acyl Halide Generation

While thionyl chloride and oxalyl chloride are the most prevalent, other reagents can also effect the transformation of carboxylic acids to acyl chlorides.

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that reacts with carboxylic acids to form acyl chlorides. chemguide.co.uk The reaction also produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. chemguide.co.uk Due to the solid nature of PCl₅ and the formation of a liquid byproduct, purification can be more involved compared to methods that generate only gaseous byproducts.

Cyanuric Chloride: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) has emerged as a useful reagent for converting carboxylic acids to their corresponding chlorides under mild conditions. mdma.chwikipedia.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), in a solvent like acetone. mdma.ch This method can be advantageous when dealing with sensitive substrates.

ReagentByproductsConsiderations
Phosphorus Pentachloride (PCl₅)POCl₃, HClStrong reagent, byproduct removal required
Cyanuric ChlorideDichlorohydroxy- or chlorodihydroxy-s-triazineMild conditions, suitable for sensitive substrates

Benzylic Ether Formation in the Synthesis of this compound

The formation of the benzylic ether linkage is a foundational step in the synthesis of the precursor carboxylic acid.

Williamson Ether Synthesis and Variants for Aryl Alkylation

The Williamson ether synthesis is the most direct and widely used method for the preparation of the 2-[(4-bromobenzyl)oxy]benzoic acid intermediate. masterorganicchemistry.comnumberanalytics.com This Sₙ2 reaction involves the deprotonation of a phenol (B47542), in this case, 2-hydroxybenzoic acid, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, here 4-bromobenzyl bromide. numberanalytics.com

The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group of 2-hydroxybenzoic acid. A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrate and desired reaction conditions.

BaseSolventKey Features
Potassium Carbonate (K₂CO₃)Acetone, DMF, AcetonitrileCommon and effective base, requires heating.
Sodium Hydride (NaH)DMF, THFStrong, irreversible base, reaction proceeds at room temperature.
Sodium Hydroxide (B78521) (NaOH)Water, EthanolCost-effective, can be used with phase transfer catalysts.

Phase Transfer Catalysis: A significant variant of the Williamson ether synthesis involves the use of a phase transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). organic-chemistry.org This is particularly useful when using an inorganic base like sodium hydroxide with an organic solvent. The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often leading to increased reaction rates and yields. organic-chemistry.org

Alternative Alkylation and Arylation Routes to Ether Linkages

While the Williamson ether synthesis is the most common approach, other methods can be considered for the formation of the benzylic ether bond.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful alternative for the formation of ethers from alcohols and acidic pronucleophiles under mild, neutral conditions. missouri.edunih.gov In the context of this synthesis, 2-hydroxybenzoic acid could be reacted with 4-bromobenzyl alcohol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the achiral 4-bromobenzyl alcohol.

Ullmann Condensation: The Ullmann condensation is a classical method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. organic-chemistry.org While typically used for diaryl ethers, modifications of this reaction could potentially be applied to the synthesis of benzyl aryl ethers. This would involve the reaction of a 2-halobenzoic acid with 4-bromobenzyl alcohol or, more likely, 2-hydroxybenzoic acid with a 4-bromobenzyl halide in the presence of a copper catalyst. organic-chemistry.org This method often requires high temperatures and is generally less favored for this specific transformation compared to the Williamson ether synthesis.

Control of Reaction Conditions and Optimization Protocols for the Synthesis of this compound

The successful synthesis of this compound hinges on the meticulous control of reaction parameters. Optimization of these conditions is crucial for maximizing product yield, ensuring high purity, and minimizing the formation of unwanted byproducts. The preparative chemistry of this acyl chloride, which typically involves the conversion of the corresponding carboxylic acid using a chlorinating agent, is sensitive to several factors including the choice of solvent, reaction temperature, and the presence of catalytic species.

Temperature and Pressure Influences in Preparative Chemistry

Temperature is a critical parameter in the synthesis of this compound. It directly influences the rate of reaction; higher temperatures generally lead to faster conversion of the carboxylic acid to the acyl chloride. For reactions involving thionyl chloride, heating the mixture to reflux is a common practice to ensure the reaction proceeds to completion and to facilitate the removal of gaseous byproducts like sulfur dioxide and hydrogen chloride. youtube.comgoogle.com The optimal temperature range is typically between 50°C and 90°C. google.comgoogle.com However, excessively high temperatures can promote side reactions, such as charring or the formation of anhydrides, which complicates purification and reduces the final yield. google.com Conversely, temperatures that are too low may result in an impractically slow reaction rate. google.com

Pressure conditions are also a key consideration, primarily during the purification stages. The synthesis itself is typically conducted at standard atmospheric pressure. google.com However, after the reaction is complete, reduced pressure is applied to remove the solvent and any excess chlorinating agent, which often have boiling points lower than the product. orgsyn.orggoogle.com The final purification of the this compound is almost invariably achieved through vacuum distillation. orgsyn.orggoogle.com This technique allows the high-boiling-point product to be distilled at a lower temperature, preventing thermal decomposition. orgsyn.org

The table below summarizes the influence of temperature on a typical benzoyl chloride synthesis.

Temperature (°C)PressureStageEffect on Reaction/Process
20-25AtmosphericInitial MixingControlled addition of reagents to manage exothermic reactions. orgsyn.org
50-80AtmosphericReaction (Reflux)Optimal temperature for conversion to acyl chloride with minimal byproduct formation. google.comgoogle.com
> 90AtmosphericReaction (Reflux)Increased reaction rate but higher risk of side reactions and decomposition.
40-60ReducedSolvent RemovalEfficient removal of volatile solvents and excess reagents post-reaction. orgsyn.org
> 120ReducedProduct DistillationPurification of the final product; pressure is adjusted to achieve boiling at a safe temperature. google.com

Catalytic Reagents and Additives in Synthesis

The efficiency of converting 2-[(4-Bromobenzyl)oxy]benzoic acid to its acyl chloride derivative can be significantly enhanced by the use of catalytic reagents. When thionyl chloride is the chlorinating agent, a catalytic amount of N,N-dimethylformamide (DMF) is frequently added. google.com The DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt, which is a more potent acylating agent than thionyl chloride alone. This catalytic cycle accelerates the rate of conversion, allowing the reaction to proceed under milder conditions and often leading to cleaner product formation with higher yields.

In related syntheses, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) have been employed as catalysts, particularly in reactions involving oxalyl chloride or in Friedel-Crafts processes. orgsyn.orgresearchgate.net These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the chlorinating agent. In the context of synthesizing the precursor ether, a base is a critical additive. Bases like potassium carbonate (K₂CO₃) or triethylamine are used to deprotonate the phenolic hydroxyl group of a salicylic (B10762653) acid derivative, facilitating its subsequent nucleophilic attack on 4-bromobenzyl bromide. plos.org

The following table details the function of common catalysts and additives in the synthesis pathway.

Reagent/AdditiveTypical AmountFunctionApplicable Step
N,N-Dimethylformamide (DMF)CatalyticActivates thionyl chloride by forming the Vilsmeier reagent. google.comCarboxylic Acid to Acyl Chloride
Aluminum Chloride (AlCl₃)Stoichiometric/CatalyticLewis acid catalyst; activates the carbonyl group. orgsyn.orgresearchgate.netCarboxylic Acid to Acyl Chloride
Potassium Carbonate (K₂CO₃)StoichiometricBase for deprotonation of phenol in ether synthesis. plos.orgresearchgate.netEther Formation (Precursor Synthesis)
TriethylamineStoichiometricOrganic base used in ether synthesis under anhydrous conditions. Ether Formation (Precursor Synthesis)

Reactivity and Strategic Chemical Transformations of 2 4 Bromobenzyl Oxy Benzoyl Chloride

Electrophilic Nature of the Benzoyl Chloride Moiety

The benzoyl chloride functional group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution reactions. The carbonyl carbon is rendered significantly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This high degree of electrophilicity makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond and yield the substituted product.

The reaction of 2-[(4-Bromobenzyl)oxy]benzoyl chloride with alcohols in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), leads to the formation of the corresponding esters. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. This esterification process is a facile and high-yielding transformation.

Table 1: Examples of Esterification Reactions

Nucleophile (Alcohol) Product (Ester Derivative)
Methanol Methyl 2-[(4-bromobenzyl)oxy]benzoate
Ethanol Ethyl 2-[(4-bromobenzyl)oxy]benzoate
Isopropanol Isopropyl 2-[(4-bromobenzyl)oxy]benzoate

Similarly, this compound reacts readily with primary and secondary amines to produce the corresponding amides. The reaction typically proceeds rapidly at room temperature. As with esterification, a base is often added to scavenge the HCl produced. The resulting amide derivatives are generally stable compounds.

Table 2: Examples of Amidation Reactions

Nucleophile (Amine) Product (Amide Derivative)
Ammonia (B1221849) 2-[(4-Bromobenzyl)oxy]benzamide
Methylamine N-Methyl-2-[(4-bromobenzyl)oxy]benzamide
Aniline (B41778) N-Phenyl-2-[(4-bromobenzyl)oxy]benzamide

The high reactivity of the benzoyl chloride moiety extends to reactions with other nucleophiles. With thiols, thioesters are formed in a reaction analogous to esterification.

Grignard reagents, being potent carbon-based nucleophiles, react with acyl chlorides to form ketones. masterorganicchemistry.com However, a key consideration is that the initially formed ketone is also susceptible to attack by the Grignard reagent, which can lead to the formation of a tertiary alcohol as a secondary product. masterorganicchemistry.com To favor the formation of the ketone, the reaction is often carried out at low temperatures and with careful control of stoichiometry. The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can provide better selectivity for the ketone product.

Table 3: Reactions with Thiols and Grignard Reagents

Nucleophile Intermediate/Product
Ethanethiol S-Ethyl 2-[(4-bromobenzyl)oxy]benzothioate
Phenylmagnesium bromide (2-[(4-Bromobenzyl)oxy]phenyl)(phenyl)methanone

Hydrolysis Pathways and Related Deacylation Reactions

Benzoyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid, 2-[(4-bromobenzyl)oxy]benzoic acid, and hydrochloric acid. This reaction is typically rapid and can occur upon exposure to atmospheric moisture. Therefore, this compound should be handled under anhydrous conditions to prevent its decomposition. The hydrolysis proceeds through the same nucleophilic acyl substitution mechanism, with water acting as the nucleophile.

Transformations Involving the Benzylic Methylene Group

The benzylic methylene group (-CH2-) in this compound is another site of potential reactivity. The proximity of this group to two phenyl rings makes the benzylic hydrogens susceptible to abstraction, leading to the formation of a resonance-stabilized benzylic radical or anion.

One potential transformation is radical halogenation. The benzylic C-H bonds are weaker than typical sp3 C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org Therefore, under radical conditions, such as with N-bromosuccinimide (NBS) and a radical initiator, selective bromination at the benzylic position can occur. libretexts.orgucalgary.ca

Another possible transformation is oxidation. The benzylic methylene in benzyl (B1604629) ethers can be oxidized to a carbonyl group under various conditions. nih.govrsc.orgnih.govrsc.orgproquest.com For instance, oxidation with reagents like N-bromosuccinimide (NBS) can lead to the formation of an aldehyde or, with further oxidation, a carboxylic acid. nih.gov

Furthermore, the benzylic protons can be abstracted by a strong base to form a benzylic anion. This anion can then participate in various subsequent reactions, acting as a nucleophile. A kinetic study on the α-lithiation of benzyl methyl ether using n-butyllithium has shown that deprotonation at the benzylic position is feasible. nih.gov

It is important to note that the highly reactive benzoyl chloride moiety might not be compatible with the conditions required for some of these benzylic transformations. Therefore, protection of the benzoyl chloride group or its conversion to a less reactive derivative, such as an ester, might be necessary before attempting modifications at the benzylic methylene position.

Table 4: Potential Transformations of the Benzylic Methylene Group

Reaction Type Reagents Potential Product
Radical Halogenation N-Bromosuccinimide (NBS), radical initiator 2-{[Bromo(4-bromophenyl)methyl]oxy}benzoyl chloride
Oxidation Oxidizing agents (e.g., NBS, KMnO4) 2-[(4-Bromobenzoyl)oxy]benzoyl chloride

Nucleophilic Substitution at the Benzylic Position (S N 1/S N 2 Pathways)

The benzylic carbon in this compound is susceptible to nucleophilic attack, potentially leading to the cleavage of the benzylic ether bond. This transformation can proceed through either an S N 1 or S N 2 mechanism, with the operative pathway depending on the reaction conditions, including the nature of the nucleophile and the solvent. youtube.comucalgary.ca

S N 2 Pathway : Given that the benzylic carbon is primary, it is sterically accessible, favoring a bimolecular (S N 2) pathway. ucalgary.cakhanacademy.org This mechanism involves a backside attack by a strong nucleophile in a single, concerted step, leading to an inversion of configuration if the center were chiral. youtube.comyoutube.com Polar aprotic solvents are known to favor S N 2 reactions. youtube.com

S N 1 Pathway : Alternatively, the reaction can proceed via a unimolecular (S N 1) mechanism. This pathway involves the departure of the leaving group in the rate-determining step to form a carbocation intermediate. youtube.commasterorganicchemistry.com The benzylic carbocation that would form from this compound is highly stabilized by resonance with the adjacent phenyl ring, making the S N 1 pathway viable despite the primary nature of the carbon. ucalgary.cakhanacademy.org This reaction is favored by polar protic solvents and weaker nucleophiles. youtube.comyoutube.com The planar carbocation intermediate can be attacked from either face, leading to a racemic mixture if the starting material were enantiomerically pure. youtube.commasterorganicchemistry.com

The competition between these two pathways is a critical consideration in synthetic design, allowing for controlled functionalization at the benzylic position.

Oxidation and Reduction Chemistry of the Benzylic Moiety

The benzylic C-H bonds are activated by the adjacent phenyl ring, making them susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO 4 ) or chromic acid can oxidize the benzylic methylene (CH 2 ) group. masterorganicchemistry.com This harsh oxidation typically cleaves benzylic C-H and even C-C bonds to form a carboxylic acid. masterorganicchemistry.com For this compound, such a reaction would likely be complex, potentially cleaving the molecule to form 4-bromobenzoic acid and other products. More controlled, milder reagents could potentially achieve oxidation to the corresponding ketone, which is a fundamental transformation in organic synthesis. masterorganicchemistry.comnih.gov

Conversely, the benzylic ether bond can be cleaved under reductive conditions. A common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., using H 2 gas and a palladium catalyst). This reaction would break the C-O bond at the benzylic position, yielding 4-bromotoluene and 2-hydroxybenzoyl chloride (which may be unstable and hydrolyze).

Reactivity of the Para-Brominated Phenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing complex molecular architectures. dntb.gov.uaprinceton.eduresearchgate.netresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

A key synthetic challenge when using this compound in cross-coupling reactions is the presence of two electrophilic sites: the aryl bromide (C-Br bond) and the acyl chloride (-COCl group). Generally, the acyl chloride is more reactive than the aryl bromide. However, reaction conditions can be tuned to favor coupling at the desired position. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or pseudohalide. rsc.org This reaction is widely used due to its high functional group tolerance and the commercial availability of a vast array of boronic acids. nih.gov

When reacting this compound with a boronic acid, selectivity is a major consideration. Studies on similar substrates, such as 4-bromobenzoyl chloride, have shown that the reaction can be directed to selectively couple at either the acyl chloride or the aryl bromide position. mdpi.comresearchgate.net Coupling at the more reactive acyl chloride site typically occurs under milder conditions, yielding a ketone. Subsequent, more forcing conditions can then be used to achieve a second coupling at the aryl bromide position. mdpi.comresearchgate.net This stepwise approach allows for the synthesis of complex, unsymmetrical biaryl ketones.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

Coupling SiteCatalyst SystemBaseSolventTemperatureProduct Type
Acyl ChloridePd(PPh 3 ) 4 or Pd 2 (dba) 3K 2 CO 3Toluene (B28343)RefluxAryl Ketone
Aryl BromidePdCl 2 (dppf)·CH 2 Cl 2 Cs 2 CO 3THF/H 2 O77 °CBiaryl

Data extrapolated from reactions on analogous substrates. mdpi.comnih.gov

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and materials science. youtube.com The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. jk-sci.com

For this compound, the Buchwald-Hartwig reaction would primarily occur at the C-Br bond. The acyl chloride group is generally not a suitable electrophile for this transformation and may react with the amine nucleophile in a competing, uncatalyzed acylation reaction. To achieve selective C-N coupling at the aryl bromide site, the more reactive acyl chloride could first be converted to a less reactive functional group, such as an ester or amide. Alternatively, careful selection of catalysts and reaction conditions might favor the desired cross-coupling. organic-chemistry.org

Table 2: Common Components in Buchwald-Hartwig Amination

ComponentExamplesPurpose
Palladium PrecatalystPd 2 (dba) 3 , Pd(OAc) 2Source of catalytic Pd(0)
Phosphine LigandXPhos, SPhos, BINAP, DPPFStabilizes Pd, facilitates catalytic cycle
BaseNaOt-Bu, K 3 PO 4 , Cs 2 CO 3Deprotonates the amine
SolventToluene, Dioxane, THFReaction medium

Data based on general Buchwald-Hartwig reaction protocols. wikipedia.orgyoutube.comjk-sci.com

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis. nih.gov

Similar to the Suzuki coupling, the Sonogashira reaction can also be applied to the acyl chloride group (an "acyl Sonogashira" reaction) to form ynones (alkynyl ketones). mdpi.com The relative reactivity of the acyl chloride versus the aryl bromide is again a key consideration. The acyl Sonogashira coupling generally proceeds under mild conditions. mdpi.comresearchgate.net By carefully controlling the reaction conditions, it is possible to selectively couple an alkyne at the acyl chloride position first, followed by a second Sonogashira coupling at the aryl bromide site with the same or a different alkyne. This stepwise functionalization provides a powerful route to multifunctionalized aromatic compounds.

Table 3: Typical Catalysts for Sonogashira Coupling

Coupling SitePalladium CatalystCopper Co-catalystBase/Solvent
Acyl ChloridePdCl 2 (PPh 3 ) 2CuIEt 3 N
Aryl BromidePdCl 2 (PPh 3 ) 2CuIEt 3 N / Toluene

Data extrapolated from reactions on analogous substrates. nih.govmdpi.com

Other Palladium and Nickel-Catalyzed Reactions

The aryl bromide present in the 4-bromobenzyl group of this compound is a versatile handle for various palladium and nickel-catalyzed cross-coupling reactions. These transformations are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of a wide array of derivatives. While specific studies on this compound are not extensively documented, its reactivity can be inferred from established catalytic protocols for structurally related aryl bromides.

Palladium-Catalyzed Reactions:

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. For a substrate like this compound, the aryl bromide can react with various alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction is highly efficient for creating arylalkynes. The acyl chloride functionality is generally stable under these conditions, although careful selection of the base may be necessary to avoid side reactions. Research on the Sonogashira coupling of aroyl chlorides has also been explored, indicating the potential for reactivity at the benzoyl chloride group under specific catalytic systems. mdpi.comorganic-chemistry.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with an aryl halide. The aryl bromide of the target molecule can undergo Suzuki coupling with a variety of aryl or vinyl boronic acids. This reaction is known for its mild conditions and high functional group tolerance. Palladium catalysts with phosphine ligands are commonly employed. nih.govyoutube.comyoutube.comyoutube.com

Other Palladium-Catalyzed Couplings: The aryl bromide can also participate in other palladium-catalyzed reactions such as Heck (coupling with an alkene), Buchwald-Hartwig amination (coupling with an amine), and Stille (coupling with an organotin reagent) couplings. Furthermore, intramolecular cyclization reactions of similar substrates have been reported, suggesting that under specific conditions, the molecule could undergo palladium-catalyzed ring formation.

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions applicable to aryl bromides, which can be extrapolated to this compound.

Coupling ReactionCatalyst/LigandCoupling PartnerBaseSolventTemperature (°C)Yield (%)
Sonogashira PdCl₂(PPh₃)₂/CuITerminal AlkyneEt₃NTHFRoom Temp - 50Good to Excellent
Suzuki Pd(PPh₃)₄ or Pd(OAc)₂/SPhosArylboronic AcidK₂CO₃ or Cs₂CO₃Toluene/H₂O80 - 110High
Heck Pd(OAc)₂/P(o-tol)₃AlkeneEt₃NDMF100Moderate to High
Buchwald-Hartwig Pd₂(dba)₃/BINAPAmineNaOtBuToluene80 - 110High

Nickel-Catalyzed Reactions:

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an aryl halide. The aryl bromide of this compound can be coupled with various alkyl or aryl Grignard reagents using a nickel-phosphine catalyst. This method is particularly effective for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. While highly efficient, the strong basicity and nucleophilicity of Grignard reagents may lead to side reactions with the benzoyl chloride moiety, necessitating careful control of reaction conditions or protection of the acyl chloride group. organic-chemistry.orgnih.govnih.gov

The table below outlines typical conditions for nickel-catalyzed Kumada coupling of aryl bromides.

Catalyst/LigandGrignard ReagentSolventTemperature (°C)Yield (%)
NiCl₂(dppe)Aryl-MgBrTHF or DioxaneRoom Temp - 60Good to High
NiCl₂(dppp)Alkyl-MgBrTHF or Et₂O0 - Room TempModerate to High

Halogen-Metal Exchange Reactions and Subsequent Functionalization

The bromine atom on the benzyl group can be exchanged with a metal, typically lithium or magnesium, to generate a potent organometallic intermediate. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups.

Lithium-Halogen Exchange:

Treatment of the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (typically -78 °C or below) leads to a rapid halogen-metal exchange. This forms an aryllithium species. The presence of the ether oxygen atom may influence the regioselectivity of this exchange through chelation. The resulting organolithium compound is a strong nucleophile and can react with various electrophiles.

Magnesium-Halogen Exchange:

Alternatively, the aryl bromide can be converted into a Grignard reagent through reaction with magnesium metal (direct insertion) or, more commonly for functionalized substrates, through a halogen-magnesium exchange reaction using reagents like isopropylmagnesium chloride (i-PrMgCl) or turbo Grignard reagents (i-PrMgCl·LiCl). nih.govethz.ch Grignard reagents are generally less reactive and more functional group tolerant than their organolithium counterparts.

The table below illustrates the potential functionalization of the organometallic intermediate derived from this compound.

Exchange ReagentElectrophileFunctional Group Introduced
n-BuLiCO₂ then H₃O⁺-COOH
n-BuLiDMF-CHO
n-BuLiR₂C=O-C(OH)R₂
i-PrMgCl·LiClI₂-I
i-PrMgCl·LiClR-CHO-CH(OH)R
i-PrMgCl·LiClAllyl bromide-CH₂CH=CH₂

It is crucial to consider the reactivity of the benzoyl chloride group under these conditions. Organolithium and Grignard reagents can readily add to the carbonyl group of the acyl chloride. Therefore, for successful functionalization at the aryl bromide site, the reaction must be conducted at very low temperatures to favor the faster halogen-metal exchange over nucleophilic attack, or the benzoyl chloride must be protected or transformed into a less reactive derivative prior to the exchange reaction.

Advanced Applications of 2 4 Bromobenzyl Oxy Benzoyl Chloride in Complex Molecule Synthesis

As a Key Building Block for Heterocyclic Compounds

The reactivity of the acyl chloride group in 2-[(4-Bromobenzyl)oxy]benzoyl chloride makes it an excellent starting point for the synthesis of various heterocyclic systems. Acyl chlorides are highly electrophilic and readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. These reactions are often the initial step in cyclization strategies to construct heterocyclic rings.

One of the primary applications of this compound is in the synthesis of nitrogen-containing heterocycles. For instance, its reaction with ortho-substituted anilines can lead to the formation of benzoxazinones or quinazolinones, which are important scaffolds in medicinal chemistry. The general reaction pathway involves the initial acylation of the amino group of the aniline (B41778) derivative, followed by an intramolecular cyclization.

ReactantProduct HeterocycleReaction Conditions
o-PhenylenediamineBenzimidazole derivativeHeat, acid or base catalyst
o-AminophenolBenzoxazole derivativeDehydrating agent
o-AminothiophenolBenzothiazole derivativeMild base

The 4-bromobenzyl group in the molecule can also play a crucial role in subsequent transformations. The bromine atom on the benzyl (B1604629) ring can be utilized in cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce further complexity and build larger molecular architectures. This dual functionality of a reactive acyl chloride and a modifiable aromatic bromide enhances its utility as a versatile building block for a diverse range of heterocyclic compounds.

Integration into Natural Product Synthesis Methodologies

While direct incorporation of the entire this compound molecule into a natural product is not extensively documented, its structural motifs are relevant to the synthesis of complex natural products. The benzoyl moiety is a common feature in many natural products, and the ability to introduce it with a protected hydroxyl group (as the bromobenzyl ether) offers a strategic advantage.

The 4-bromobenzyl group serves as a robust protecting group for the phenolic oxygen. It is stable under a variety of reaction conditions but can be selectively removed when needed, typically through hydrogenolysis. This protecting group strategy is fundamental in multi-step natural product synthesis, where the selective unmasking of functional groups is critical.

Furthermore, the reactivity of the acyl chloride allows for the formation of ester or amide linkages, which are prevalent in many classes of natural products, including macrolides, peptides, and alkaloids. The synthesis of complex esters, for example, can be achieved by reacting this compound with a chiral alcohol, a common fragment in natural product synthesis.

Natural Product ClassKey Bond FormationRole of this compound
DepsipeptidesEster and AmideAcylating agent for amino acid or hydroxy acid coupling
PolyketidesEsterIntroduction of a substituted benzoyl unit
AlkaloidsAmideFormation of a key amide linkage in the scaffold

Precursor for Advanced Materials and Functional Molecules

The structural features of this compound also make it a suitable precursor for the synthesis of advanced materials and functional molecules. The rigid aromatic rings contribute to thermal stability and can influence the electronic properties of the resulting materials.

In the field of polymer chemistry, benzoyl chloride derivatives are used as monomers or functionalizing agents. The reaction of this compound with diols or diamines can lead to the formation of polyesters and polyamides, respectively. The presence of the bulky bromobenzyl group can impact the physical properties of the polymer, such as its solubility, thermal stability, and morphology.

Moreover, this compound can be a building block for liquid crystals. The elongated, rigid structure is a common characteristic of liquid crystalline molecules. By incorporating this moiety into a larger molecular design, it is possible to synthesize materials that exhibit liquid crystalline phases. The bromine atom also offers a site for further modification to fine-tune the liquid crystalline properties.

Finally, the potential for this molecule to be used in the synthesis of functional dyes has been explored. The aromatic system can be extended through cross-coupling reactions at the bromine position to create larger conjugated systems, which are often responsible for the color and fluorescence of organic dyes.

Material/Molecule TypeSynthetic RoleKey Structural Feature Utilized
Polyesters/PolyamidesMonomerAcyl chloride for polymerization
Liquid CrystalsCore scaffoldRigid aromatic structure
Functional DyesIntermediateAromatic rings and modifiable bromine atom

Development of Derivatized Analogs for Chemical Probe Design

Chemical probes are small molecules used to study and manipulate biological systems. The design of effective chemical probes often requires a modular synthesis that allows for the systematic variation of different parts of the molecule to optimize its properties. This compound can serve as a valuable scaffold in this context.

The acyl chloride group allows for the attachment of various effector domains or reporter groups. For example, it can be reacted with an amine-containing fluorescent dye to create a fluorescent probe. The 4-bromobenzyl group can be modified to alter the probe's selectivity, cell permeability, or pharmacokinetic properties.

In the design of enzyme inhibitors, the benzoyl moiety can act as a core fragment that binds to the active site of a target enzyme. The 2-oxybenzyl ether linkage provides a vector to explore the surrounding binding pocket, and the 4-bromophenyl group can be functionalized to introduce additional binding interactions or to attach affinity tags for target identification.

Probe ComponentRole of this compoundExample Modification
Core ScaffoldProvides a rigid framework for binding.Acylation of an enzyme's active site residue.
LinkerConnects the core to other functional parts.The oxybenzyl ether linkage.
Functional GroupAllows for attachment of reporters or tuning of properties.Suzuki coupling at the bromine to add a targeting group.

Mechanistic Insights and Theoretical Studies on 2 4 Bromobenzyl Oxy Benzoyl Chloride Reactivity

Reaction Mechanism Elucidation for Key Transformations

The primary reactions of 2-[(4-Bromobenzyl)oxy]benzoyl chloride, like other acyl chlorides, involve nucleophilic acyl substitution. wikipedia.org These reactions generally proceed through a tetrahedral intermediate. The specific mechanism can, however, be influenced by the nature of the nucleophile, the solvent, and the substituents on the benzoyl ring.

Key transformations for acyl chlorides include hydrolysis, alcoholysis, and aminolysis. The generally accepted mechanism for these transformations is a two-step addition-elimination process. In the first step, the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of the chloride ion to regenerate the carbonyl group and form the final product.

For this compound, the bulky ortho-substituent may sterically hinder the approach of the nucleophile. Electronically, the oxygen of the ether linkage can donate electron density to the aromatic ring, which could slightly reduce the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing effect of the bromine atom on the benzyl (B1604629) group is transmitted through the ether linkage and the aromatic ring to the carbonyl group, potentially enhancing its reactivity.

The key reaction intermediate in the nucleophilic acyl substitution reactions of this compound is a tetrahedral carbonyl addition intermediate. This intermediate is formed when the nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new bond with the carbon. The carbon atom in this intermediate is sp3 hybridized, and the oxygen atom bears a negative charge.

In some cases, particularly in solvolysis reactions in highly ionizing solvents, an SN1-type mechanism involving an acylium ion intermediate may be operative. rsc.org The formation of a planar acylium ion would be less sensitive to the steric hindrance of the ortho-substituent. The stability of such an acylium ion would be influenced by the electronic effects of the substituents.

The transition state in acyl transfer reactions of benzoyl chlorides can be either associative or dissociative in nature. In an associative mechanism (SN2-like), bond formation with the nucleophile is well-advanced in the transition state before the bond to the leaving group begins to break. In a dissociative mechanism (SN1-like), the bond to the leaving group is significantly broken in the transition state, leading to a more carbocationic character at the carbonyl carbon. reddit.com

For most reactions of benzoyl chlorides with strong nucleophiles, the transition state is thought to be associative, resembling the tetrahedral intermediate. However, for reactions in polar, non-nucleophilic solvents, or with bulky nucleophiles, the transition state may have more dissociative character. The 2-[(4-bromobenzyl)oxy] group in the target molecule can influence the nature of the transition state. Its steric bulk might favor a more dissociative pathway, while its electronic effects could stabilize or destabilize the developing charge in the transition state.

Computational studies on related systems have been employed to analyze the geometry and energy of transition states in acyl transfer reactions. acs.org Such studies can provide insights into the degree of bond formation and bond breaking at the transition state and help to elucidate the reaction mechanism.

Kinetic and Thermodynamic Aspects of Reactions

The hydrolysis and alcoholysis of substituted benzoyl chlorides have been found to follow second-order kinetics, being first-order with respect to both the acyl chloride and the nucleophile (water or alcohol). uni.edu This is consistent with a bimolecular mechanism involving a rate-determining attack of the nucleophile on the acyl chloride.

The rate of reaction is sensitive to the nature of the substituents on the benzoyl ring. Electron-withdrawing groups generally increase the rate of reaction by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups decrease the reaction rate. The effect of substituents on the reaction rate can be quantified using the Hammett equation, which relates the logarithm of the rate constant to the substituent constant (σ). uni.edu A positive rho (ρ) value for the Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups. For the solvolysis of substituted benzoyl chlorides, positive ρ values are typically observed, suggesting a buildup of negative charge in the transition state, consistent with a nucleophilic attack on the carbonyl carbon. beilstein-journals.org

The following table presents representative data for the alcoholysis of substituted benzoyl chlorides, which can be used to infer the reactivity of this compound.

Interactive Data Table: Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides

SubstituentRate Constant (k) at 25°C (min⁻¹)
p-Methoxy0.025
p-Methyl0.030
H0.041
p-Chloro0.065
m-Nitro0.120

Note: Data are for illustrative purposes and are based on trends observed for similar reactions.

The reaction coordinate diagram for the nucleophilic acyl substitution of this compound would typically show a two-step process with a tetrahedral intermediate. The first step, the formation of the tetrahedral intermediate, is usually the rate-determining step and has the highest activation energy. The intermediate itself resides in a local energy minimum. The second step, the collapse of the intermediate to form the product and the chloride ion, has a lower activation energy.

The relative energies of the reactants, transition states, intermediate, and products are influenced by the substituents. The 2-[(4-bromobenzyl)oxy] group will affect the stability of the ground state and the transition states. Its steric bulk may raise the energy of the transition state for nucleophilic attack, thus slowing the reaction. Its electronic effects will also play a role in modulating the energies along the reaction coordinate.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for gaining deeper insights into the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the geometries and energies of reactants, intermediates, transition states, and products. acs.org

These calculations can provide a quantitative understanding of the reaction mechanism. For instance, the calculated energy barrier for a proposed mechanism can be compared with the experimentally determined activation energy. The calculated structure of the transition state can reveal the extent of bond formation and bond breaking.

Molecular modeling can also be used to study the non-covalent interactions that may influence the reactivity of this compound. For example, intramolecular interactions between the ortho-substituent and the benzoyl chloride moiety could affect the conformation of the molecule and its accessibility to nucleophiles.

While specific computational studies on this compound are not available in the literature, studies on related benzoyl chlorides and benzyl ethers demonstrate the utility of these methods in understanding their reactivity. Such studies could be applied to the title compound to elucidate the specific effects of the 2-[(4-bromobenzyl)oxy] substituent on its reaction mechanisms and kinetics.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in understanding the distribution of electrons within the molecule, which is fundamental to its reactivity.

Detailed research findings from DFT calculations would typically involve the determination of various electronic properties. These properties help in identifying the most reactive sites within the molecule. For instance, the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety is a key factor in its reactions with nucleophiles. The presence of the electron-withdrawing bromine atom on the benzyl group, as well as the ether linkage, influences the electron density across the entire molecule.

A comparative analysis with a similar compound, 2-[(4-Fluorobenzyl)oxy]benzoyl chloride, suggests that the nature of the halogen substituent has a discernible impact on reactivity. The substitution of fluorine with bromine is expected to decrease the reactivity towards nucleophiles. This is attributed to the lower electronegativity of bromine compared to fluorine and its larger atomic radius, which increases steric hindrance.

Key Electronic Properties Calculable by DFT:

PropertySignificance for this compound
Molecular Orbitals The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate and accept electrons, respectively. The LUMO is likely centered on the carbonyl carbon, marking it as the primary electrophilic site.
Electron Density Provides a map of electron distribution, highlighting electron-rich and electron-deficient regions. This would confirm the polarization of the C=O and C-Cl bonds in the acyl chloride group.
Electrostatic Potential Maps the electrostatic potential onto the electron density surface, visually identifying nucleophilic (negative potential) and electrophilic (positive potential) sites.
Atomic Charges Quantifies the partial charges on each atom, providing a numerical representation of the electron distribution and bond polarities.

Molecular Dynamics Simulations to Understand Reactivity

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While DFT provides a static picture of the electronic structure, MD simulations offer a dynamic view of the molecule's behavior over time, which is crucial for understanding its reactivity in different environments, such as in the presence of a solvent or a reaction partner.

For this compound, MD simulations could be employed to study its conformational flexibility. The molecule possesses several rotatable bonds, and its three-dimensional shape can influence how it interacts with other molecules. For example, the orientation of the 4-bromobenzyl group relative to the benzoyl chloride moiety could affect the accessibility of the reactive acyl chloride group to an incoming nucleophile.

Simulations could also model the interaction of this compound with solvent molecules. The solvent can play a critical role in stabilizing transition states and intermediates, thereby affecting the reaction rate. By simulating the system at a molecular level, one can gain insights into the specific solvent-solute interactions that govern the reaction dynamics.

Insights from Molecular Dynamics Simulations:

Simulation AspectRelevance to Reactivity of this compound
Conformational Analysis Identifies the most stable conformations of the molecule and the energy barriers between them. This can reveal whether certain conformations are more reactive than others.
Solvation Shell Structure Characterizes the arrangement of solvent molecules around the solute, particularly around the reactive acyl chloride group. This can provide information on how the solvent facilitates or hinders the approach of a nucleophile.
Diffusion and Collision Rates In a simulation containing both the reactant and a nucleophile, MD can be used to study their diffusion and the frequency of their collisions, which are prerequisites for a reaction to occur.
Free Energy Profiles Advanced MD techniques can be used to calculate the free energy profile along a reaction coordinate, providing a thermodynamic understanding of the reaction pathway.

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations, which include methods like DFT, are essential for predicting the most likely pathways for a chemical reaction. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the feasibility and kinetics of a reaction.

For this compound, a primary reaction of interest is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile. Quantum chemical calculations can be used to model the step-by-step mechanism of this reaction. This typically involves the formation of a tetrahedral intermediate. The calculations would determine the activation energy for the formation of this intermediate and for its subsequent collapse to form the product.

These calculations can also be used to compare the reactivity of different nucleophiles with this compound and to understand the influence of the substituents on the reaction rate. For instance, the effect of the 4-bromobenzyl ether group on the stability of the transition state can be quantified.

Predictive Power of Quantum Chemical Calculations:

Calculation TypeInformation Gained for this compound Reactions
Transition State Search Locates the geometry and energy of the transition state, which is the highest point on the reaction energy profile. The energy of the transition state determines the activation energy and, consequently, the reaction rate.
Reaction Energy Profile Plots the energy of the system as the reaction progresses from reactants to products. This allows for the identification of intermediates and the determination of whether the reaction is exothermic or endothermic.
Kinetic Isotope Effects Predicts the change in reaction rate upon isotopic substitution. This can be a powerful tool for experimentally verifying the predicted reaction mechanism.
Comparative Reactivity By calculating the activation energies for the reaction of this compound with different nucleophiles, their relative reaction rates can be predicted.

Conclusion and Future Research Perspectives for 2 4 Bromobenzyl Oxy Benzoyl Chloride

Summary of Current Research Landscape and Synthetic Utility

The current research landscape for 2-[(4-Bromobenzyl)oxy]benzoyl chloride is primarily centered on its role as a chemical intermediate. clearsynth.com While specific, in-depth studies on this exact molecule are not extensively documented in publicly available literature, its synthetic utility can be inferred from the well-established reactivity of its constituent functional groups: the benzoyl chloride and the 4-bromobenzyl ether.

Acylating Agent: The primary role of the benzoyl chloride group is to act as a potent acylating agent. It readily reacts with a wide variety of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is fundamental to its application in the construction of more complex molecular architectures.

Protecting Group: The 4-bromobenzyl ether portion of the molecule can serve as a protecting group for the phenolic hydroxyl group of the parent 2-hydroxybenzoic acid derivative. Benzyl (B1604629) ethers are widely used as protecting groups in multi-step organic synthesis due to their relative stability to a range of reaction conditions and the various methods available for their cleavage.

The synthetic utility is summarized in the following table:

Functional GroupType of ReactionPotential Products
Benzoyl ChlorideNucleophilic Acyl SubstitutionEsters, Amides, Thioesters, Ketones
4-Bromobenzyl EtherDeprotection2-Hydroxybenzoyl derivatives
Aryl BromideCross-coupling reactionsBiaryl compounds, etc.

Emerging Methodologies and Underexplored Reactions

While established reactions of benzoyl chlorides and benzyl ethers are predictable, there are emerging methodologies and underexplored reactions that could be applied to this compound to unlock new synthetic possibilities.

Transition-Metal Catalyzed Cross-Coupling: The presence of a bromine atom on the benzyl group opens the door to a variety of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position of the benzyl ring. This would allow for the synthesis of a diverse library of compounds with varied steric and electronic properties.

Photoredox Catalysis: Recent advancements in photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. For instance, the aryl bromide could potentially participate in photoredox-mediated coupling reactions under mild conditions.

Reactivity of the Benzyl Ether: While typically viewed as a stable protecting group, the reactivity of the benzyl ether linkage itself is an area for further exploration. For example, methods for the selective functionalization of the benzylic C-H bonds could lead to new derivatives without the need for deprotection.

Potential for Novel Synthetic Pathways and Applications in Chemical Science

The unique combination of functional groups in this compound presents significant potential for the development of novel synthetic pathways and applications in various areas of chemical science.

Synthesis of Heterocyclic Compounds: Benzoyl chlorides are valuable precursors for the synthesis of a wide range of heterocyclic compounds. For instance, reaction with binucleophiles could lead to the formation of benzoxazinones, quinazolinones, or other fused heterocyclic systems. The 4-bromobenzyl group could be retained in the final product for further modification or removed at a later stage.

Medicinal Chemistry: Substituted benzoyl chlorides are common building blocks in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.compharmanoble.com The 2-[(4-Bromobenzyl)oxy]benzoyl scaffold could serve as a starting point for the development of new therapeutic agents. The lipophilic nature of the 4-bromobenzyl group and the ability to form stable amide or ester linkages are desirable features in drug design.

Materials Science: The aromatic nature of the compound and the presence of a heavy bromine atom suggest potential applications in materials science. For example, it could be used as a monomer or a precursor for the synthesis of novel polymers or liquid crystals with specific optical or electronic properties.

Q & A

Q. What are the common synthetic routes for preparing 2-[(4-Bromobenzyl)oxy]benzoyl chloride, and what reagents are critical for its acyl chloride formation?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-hydroxybenzoic acid derivatives with 4-bromobenzyl bromide, followed by chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

Esterification : Reacting 2-hydroxybenzoic acid with 4-bromobenzyl bromide under alkaline conditions to form the benzyl ether intermediate.

Chlorination : Treating the intermediate with SOCl₂ under anhydrous conditions (40–60°C, 4–6 hours) to yield the acyl chloride.
Critical purity checks involve monitoring reaction progress via thin-layer chromatography (TLC) and confirming the product via melting point (36–40°C) and FT-IR (C=O stretch at ~1770 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage?

  • Methodological Answer : The compound must be stored in airtight, moisture-resistant containers under inert gas (e.g., nitrogen or argon) at 2–8°C. Avoid exposure to:
  • Strong oxidizers (risk of exothermic decomposition).
  • Humidity (hydrolysis to carboxylic acid derivatives).
  • Amines or alcohols (uncontrolled acylation reactions).
    Stability tests using differential scanning calorimetry (DSC) and Karl Fischer titration for moisture content are recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for bromobenzyl and benzoyl groups).
  • FT-IR : Identify C=O (1770 cm⁻¹) and C-Br (550–600 cm⁻¹) stretches.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z ~338 (M⁺) with isotopic patterns consistent with bromine (~1:1 ratio for M and M+2).
    Compare data with structurally similar compounds (e.g., 4-methylbenzoyl chloride, m/z 154.6) for validation .

Advanced Research Questions

Q. How does this compound’s reactivity compare to other benzoyl chloride derivatives in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing bromine atom on the benzyloxy group enhances electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-halogenated analogs. Kinetic studies using UV-Vis spectroscopy to track reaction rates with aniline (in anhydrous THF, 25°C) show a 20–30% faster acylation rate than 4-methylbenzoyl chloride. Control reactions with competing nucleophiles (e.g., water) require strict anhydrous conditions .

Q. What strategies mitigate conflicting data on the compound’s thermal stability during prolonged storage?

  • Methodological Answer : Contradictory reports on decomposition temperatures (e.g., 113°C vs. 174°C) may arise from impurities or moisture content. Mitigation strategies include:

Accelerated Aging Studies : Store samples at 40°C for 4 weeks and analyze via HPLC for degradation products (e.g., hydrolyzed acid).

Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (5°C/min) to identify decomposition thresholds.

Stabilizer Additives : Test 0.1% hydroquinone or BHT to inhibit radical-mediated degradation .

Q. How can researchers safely handle hazardous byproducts generated during its synthesis (e.g., HCl gas or brominated residues)?

  • Methodological Answer :
  • Gas Scrubbers : Use alkaline traps (e.g., NaOH solution) to neutralize HCl gas during chlorination.
  • Waste Stream Analysis : Employ ICP-MS to detect brominated residues; treat with activated carbon or ion-exchange resins.
  • PPE : Use nitrile gloves (chemical resistance >8 hours) and NIOSH-approved respirators with acid gas cartridges .

Q. What role does this compound play in designing bioactive analogs for drug discovery?

  • Methodological Answer : The bromine atom serves as a heavy atom for X-ray crystallography in protein-ligand studies. Its acyl chloride group enables rapid derivatization into amides or esters for SAR studies. For example:
  • Anticancer Agents : Couple with amino-substituted quinazolines to inhibit kinase activity.
  • Antimicrobials : React with β-lactam cores to enhance bacterial membrane penetration.
    Optimize reaction yields using microwave-assisted synthesis (60°C, 30 min) .

Q. How to address discrepancies in carcinogenicity risk assessments for benzoyl chloride derivatives?

  • Methodological Answer : While benzoyl chloride itself lacks sufficient carcinogenicity data (IARC Group 3), structural analogs like benzyl chloride (Group 2A) warrant caution. Mitigation involves:
  • Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100.
  • In Vivo Studies : Monitor tumor incidence in rodent models (OECD TG 451).
    Substitute with less reactive acyl donors (e.g., activated esters) if risks are confirmed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Bromobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(4-Bromobenzyl)oxy]benzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.